molecular formula C17H19Cl2N3O B11480175 1-(3,4-Dichlorophenyl)-3-(4-(dimethylamino)phenethyl)urea

1-(3,4-Dichlorophenyl)-3-(4-(dimethylamino)phenethyl)urea

Cat. No.: B11480175
M. Wt: 352.3 g/mol
InChI Key: MEDCELKMNKNLJJ-UHFFFAOYSA-N
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Description

3-(3,4-DICHLOROPHENYL)-1-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}UREA is a phenyl urea compound known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by its unique structure, which includes dichlorophenyl and dimethylaminophenyl groups, making it a versatile chemical in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DICHLOROPHENYL)-1-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}UREA typically involves the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere . This reaction yields 3,4-dichlorophenethylamine, which can then be further reacted with appropriate reagents to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DICHLOROPHENYL)-1-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}UREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Mechanism of Action

The mechanism of action of 3-(3,4-DICHLOROPHENYL)-1-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}UREA involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-DICHLOROPHENYL)-1-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}UREA stands out due to its unique combination of dichlorophenyl and dimethylaminophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19Cl2N3O

Molecular Weight

352.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-[4-(dimethylamino)phenyl]ethyl]urea

InChI

InChI=1S/C17H19Cl2N3O/c1-22(2)14-6-3-12(4-7-14)9-10-20-17(23)21-13-5-8-15(18)16(19)11-13/h3-8,11H,9-10H2,1-2H3,(H2,20,21,23)

InChI Key

MEDCELKMNKNLJJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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